Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate
Description
Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate (CAS: 1187627-09-3) is an ester derivative featuring a 6-chloropyridin-3-yl group and a methyl substituent at the 2-position of the propanoate backbone. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 247.70 g/mol. This compound is structurally characterized by:
- A branched ethyl 2-methylpropanoate group, which influences steric effects and metabolic stability.
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-10(14)11(2,3)8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYOTQFLNRPTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate typically involves two main stages:
- Stage 1: Preparation of the ethyl 2-methylpropanoate (ethyl isobutyrate) ester.
- Stage 2: Introduction of the 6-chloropyridin-3-yl substituent at the alpha position of the ester.
Preparation of Ethyl 2-methylpropanoate (Ethyl Isobutyrate)
Ethyl 2-methylpropanoate is commonly synthesized by esterification of isobutyric acid with anhydrous ethanol under acidic catalysis:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Mix isobutyric acid with anhydrous ethanol | Use concentrated sulfuric acid as catalyst | Reflux for ~14 hours |
| 2 | Work-up | Wash sequentially with water, saturated sodium bicarbonate, and water | Dry over anhydrous magnesium sulfate |
| 3 | Purification | Distillation to collect fraction boiling at 109-111 °C | Yield approximately 69% |
This method is well-documented and provides a reliable route to ethyl 2-methylpropanoate with moderate yield.
Catalytic and Reaction Conditions for Coupling
- The coupling or substitution reaction to attach the 6-chloropyridin-3-yl group is typically performed under nitrogen atmosphere to avoid oxidation.
- Catalysts such as palladium on carbon (Pd/C) can be used for hydrogenation or coupling steps.
- Aprotic solvents like dimethylformamide (DMF) or ethanol are common media.
- Reaction temperatures vary from ambient to reflux conditions depending on the reagents and catalysts.
Purification and Yield Optimization
- After synthesis, the reaction mixture is often subjected to solvent extraction, washing, and recrystallization to achieve high purity.
- High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% purity for intermediates and final products.
- Yields depend on the efficiency of coupling and esterification steps, with reported yields ranging from 60% to 90% for intermediates in related syntheses.
Summary Table of Preparation Steps
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | Isobutyric acid + Ethanol + H2SO4 | Reflux 14 h | ~69% | Produces ethyl 2-methylpropanoate |
| 2 | Preparation of ethyl 2-chloropropanoate | 2-chloropropionyl chloride + Ethanol | 10-20 °C, 20-60 min | High | Alcoholysis under anhydrous conditions |
| 3 | Coupling/Substitution | Ethyl 2-chloropropanoate + 6-chloropyridin-3-yl nucleophile | Aprotic solvent, N2 atmosphere, Pd/C catalyst | 60-90% | Forms this compound |
| 4 | Purification | Extraction, recrystallization | Variable | >99% purity | Confirmed by HPLC |
Research Insights and Industrial Perspectives
- The chlorinated pyridine ring enhances the compound’s chemical stability and biological activity, making the synthesis route critical for pharmaceutical and agrochemical applications.
- Industrial methods focus on minimizing reaction time, maximizing yield, and ensuring environmental and operator safety by controlling reaction conditions and using less toxic reagents.
- The use of sulfuric acid in esterification and controlled addition of reagents under nitrogen atmosphere are common strategies to improve safety and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-chloropyridine-3-carboxylic acid.
Reduction: Formation of 2-(6-chloropyridin-3-yl)-2-methylpropanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Ethyl 2-Methylpropanoate Derivatives
Key Insight: The 6-chloropyridin-3-yl group in the target compound distinguishes it from simpler esters like ethyl 2-methylpropanoate, which lack aromatic substituents and are primarily used in flavor chemistry. The chlorine atom on the pyridine ring likely enhances electrophilic reactivity and bioavailability compared to non-halogenated analogs .
b) Pyridine vs. Other Heterocycles
Key Insight: The chloropyridine moiety in the target compound provides a distinct electronic profile compared to naphthalene or benzylidene-containing analogs. For instance, imidazole-linked naphthalene derivatives exhibit pronounced hypolipidemic effects, whereas morpholine-containing compounds show variable pharmacokinetic properties .
Physicochemical and Analytical Data
Critical Analysis of Structural Requirements
- Chlorine Substitution: The 6-chloro position on pyridine may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-halogenated pyridines.
- Ester Group Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters, favoring prolonged in vivo activity .
Biological Activity
Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate is a pyridine derivative with significant potential in medicinal chemistry, agrochemicals, and material science. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₄ClN₃O₂
Molecular Weight: 227.69 g/mol
The compound features a chloropyridinyl group attached to an ethyl ester moiety, which contributes to its reactivity and biological interactions. The presence of the chlorine atom on the pyridine ring enhances its ability to interact with various biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Interaction: The chloropyridinyl group can modulate the activity of specific enzymes or receptors, influencing various biochemical pathways.
- Hydrolysis: The ester moiety can hydrolyze to release an active carboxylic acid form, which may further interact with biological pathways, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Pharmacological Applications: It has been explored for its therapeutic potential in various conditions, including metabolic disorders and cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory conditions. The study highlighted the compound's ability to inhibit the NF-kB pathway, a critical regulator of inflammation .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate | C₁₂H₁₅ClN₂O₂ | Contains an ether group; used in similar applications. |
| 2-(6-Chloropyridin-3-yl)acetic acid | C₈H₈ClN₃O₂ | Lacks the ethyl ester; may exhibit different activities. |
| Ethyl 2-(6-chloropyridin-3-yloxy)-3-hydroxybutanoate | C₁₂H₁₅ClN₂O₃ | Features a hydroxy group; alters polarity and reactivity. |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
Esterification : React 6-chloropyridine-3-carboxylic acid derivatives with ethyl 2-methylpropanoate precursors. Use coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide for efficient ester bond formation .
Purification : Employ liquid-liquid extraction (e.g., ethyl acetate/water) and drying over anhydrous sodium sulfate .
Catalysis : Acidic conditions (e.g., 10% HCl in methanol) or borane-pyridine complexes can enhance hydrazine intermediate formation .
- Optimization : Adjust stoichiometry (e.g., 1:1.5 molar ratio of substrate to reagent) and temperature (e.g., 0°C for sensitive intermediates) to minimize side products .
| Reaction Parameter | Optimal Condition | Source |
|---|---|---|
| Catalyst | Borane-pyridine | |
| Solvent | Methanol/ethyl acetate | |
| Temperature | 0°C (for intermediates) |
Q. How can HPLC and LCMS be standardized for purity analysis of this compound?
Methodological Answer:
- HPLC Conditions :
- Column: C18 reverse-phase (e.g., 4.6 × 150 mm, 5 µm).
- Mobile Phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) for ion suppression.
- Retention Time: ~0.63–1.19 minutes under SMD-TFA05 conditions .
- LCMS Parameters :
- Ionization: Electrospray ionization (ESI+) for [M+H]+ detection (e.g., m/z 416–791 observed in similar esters) .
- Validation : Compare retention times and mass spectra with reference standards (e.g., EP/BP impurities cataloged in ).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Software Tools :
Q. What strategies mitigate instability of this compound under varying pH and temperature?
Methodological Answer:
- Stability Studies :
pH Screening : Test degradation in buffers (pH 1–12) at 25–40°C. Monitor via HPLC .
Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Stabilizers : Add antioxidants (e.g., BHT) or store in anhydrous solvents (e.g., ethyl acetate) under nitrogen .
| Condition | Degradation Rate | Mitigation |
|---|---|---|
| pH > 10 | High | Avoid alkaline media |
| Temperature > 30°C | Moderate | Refrigerate at 4°C |
Q. How can impurity profiles be established for regulatory compliance?
Methodological Answer:
- Impurity Sourcing : Identify common byproducts (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) from patent syntheses .
- Analytical Workflow :
LCMS/MS : Quantify trace impurities (<0.1%) using high-resolution mass spectrometry.
Reference Standards : Cross-validate with EP/BP-certified impurities (e.g., MM0505.04–MM0505.07) .
- Documentation : Align with ICH Q3A/B guidelines for reporting thresholds.
Data Contradiction Analysis
Q. How to resolve conflicting NMR and LCMS data in characterizing synthetic intermediates?
Methodological Answer:
- Hypothesis Testing :
NMR Artifacts : Check for solvent peaks (e.g., residual DMSO in DMSO-d6) or coupling with water .
LCMS Adducts : Differentiate [M+Na]+ or [M+NH4]+ from [M+H]+ by adjusting ionization settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
